

# Thenalidine: A Historical and Technical Review of a Withdrawn Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Thenalidine, a first-generation antihistamine, was introduced in the 1950s for the management of pruritus and allergic conditions. Despite its initial therapeutic promise, the drug was withdrawn from major markets in 1963 due to a significant risk of severe adverse effects, most notably agranulocytosis. This technical guide provides a comprehensive historical overview of thenalidine's development, clinical application, and subsequent withdrawal. It delves into the available scientific literature to present its mechanism of action, efficacy data from early clinical trials, and a detailed account of its associated toxicities. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the preclinical and clinical evaluation of historical pharmaceutical compounds and the importance of post-marketing surveillance.

### Introduction

**Thenalidine** is an antihistamine with anticholinergic properties that was used as an antipruritic drug.[1][2] It was first introduced in 1953 for the treatment of various dermatological and allergic conditions.[3] However, by 1958, its use had been linked to cases of severe neutropenia, a condition characterized by a low level of neutrophils, a type of white blood cell essential for fighting infections.[3] Two of these cases were fatal, leading to its withdrawal from the markets in the United States, Canada, and the United Kingdom in 1963.[1][3] Continued



reports of its association with neutropenia led to further withdrawals in many other countries over the following years.[3]

This guide aims to provide a detailed technical overview of **thenalidine**, summarizing the available data on its development, mechanism of action, clinical efficacy, and the safety concerns that led to its removal from the market.

**Chemical and Physical Properties** 

| Property         | Value                                                          | Source |
|------------------|----------------------------------------------------------------|--------|
| IUPAC Name       | 1-Methyl-N-phenyl-N-(2-<br>thienylmethyl)piperidin-4-<br>amine | [1]    |
| Chemical Formula | C17H22N2S                                                      | [1]    |
| Molar Mass       | 286.44 g/mol                                                   | [1]    |
| CAS Number       | 86-12-4                                                        | [1]    |
| ATC Code         | D04AA03 (WHO), R06AX03<br>(WHO)                                | [1]    |

#### **Mechanism of Action**

**Thenalidine** is classified as a first-generation H1 receptor antagonist.[4] Like other antihistamines in its class, it competitively inhibits the action of histamine at the H1 receptor.[5] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and smooth muscle contraction. By blocking this interaction, **thenalidine** alleviates the symptoms of allergic conditions. **Thenalidine** also possesses anticholinergic properties, which can contribute to its side effect profile.[1]

The following diagram illustrates the simplified signaling pathway of histamine H1 receptor activation and its inhibition by **thenalidine**.





Click to download full resolution via product page

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway and Thenalidine Inhibition.

# **Clinical Efficacy**

The primary indication for **thenalidine** was the relief of pruritus (itching) associated with various dermatological and allergic conditions.[3][6] A key clinical evaluation of **thenalidine** tartrate (brand name Sandostene) was published in 1959 by Getzler and Ereaux in the Canadian Medical Association Journal.[4]

### **Summary of Clinical Trial Data**

Due to the limited access to the full text of historical clinical trial publications, a comprehensive quantitative summary is challenging. The available information from abstracts and citations suggests that **thenalidine** demonstrated efficacy in treating dermatological disorders.[4]

| Indication                  | Number of Patients | Dosage | Outcome                 | Reference |
|-----------------------------|--------------------|--------|-------------------------|-----------|
| Dermatological<br>Disorders | N/A                | N/A    | Reported as effective   | [4]       |
| Pruritus                    | N/A                | N/A    | Used as an antipruritic | [1][6]    |

Note: "N/A" indicates that the specific quantitative data was not available in the accessed search results.

## **Experimental Protocols**







Detailed experimental protocols from the original clinical trials are not readily available in modern databases. Based on standard practices of the era for evaluating antipruritic and antihistaminic agents, the methodology likely involved:

- Patient Selection: Enrollment of patients with diagnosed dermatological conditions characterized by pruritus.
- Treatment Administration: Oral administration of thenalidine tartrate at specified doses and frequencies.
- Efficacy Assessment: Subjective evaluation of pruritus severity by patients and/or clinicians, possibly using a rating scale. Observation of changes in skin lesions.
- Control Group: A placebo or another active comparator might have been used, though this was not always standard practice in early clinical trials.

The following flowchart outlines a probable workflow for the clinical evaluation of **thenalidine**'s efficacy.





Click to download full resolution via product page

Figure 2: Probable Experimental Workflow for a Clinical Trial of Thenalidine.



# Withdrawal from the Market: The Risk of Agranulocytosis

The primary reason for the withdrawal of **thenalidine** from the market was its association with a high risk of neutropenia and, in severe cases, agranulocytosis.[1][3] Agranulocytosis is a life-threatening condition characterized by a severe deficiency of granulocytes, a type of white blood cell, which leaves the body highly susceptible to infection.

### **Case Reports of Agranulocytosis**

Several case reports published in the late 1950s and early 1960s documented the link between **thenalidine** use and agranulocytosis.

| Case Report<br>Summary                                                    | Number of<br>Cases | Dosage | Outcome | Reference                            |
|---------------------------------------------------------------------------|--------------------|--------|---------|--------------------------------------|
| Agranulocytosis associated with thenalidine (sandostene) tartrate therapy | 3                  | N/A    | N/A     | Adams & Perry,<br>1958 (cited in[7]) |
| A fatal case of agranulocytosis due to thenalidine tartrate               | 1                  | N/A    | Fatal   | [8]                                  |

Note: "N/A" indicates that the specific quantitative data was not available in the accessed search results.

# Pathophysiology of Thenalidine-Induced Agranulocytosis

The exact mechanism by which **thenalidine** induces agranulocytosis is not fully elucidated from the available literature. However, drug-induced agranulocytosis is often an idiosyncratic reaction, meaning it occurs in a small subset of susceptible individuals and is not predictable



based on the drug's primary pharmacology. Two main hypotheses for drug-induced agranulocytosis are:

- Immune-mediated destruction: The drug or its metabolite may act as a hapten, binding to neutrophil surface proteins and triggering an immune response that leads to the destruction of neutrophils.
- Direct toxicity to bone marrow: The drug or its metabolites could have a direct toxic effect on the bone marrow, specifically on the granulocyte precursor cells, leading to decreased production of neutrophils.

The thiophene group in the structure of **thenalidine** is a potential site for metabolic activation to a reactive metabolite, which could play a role in the observed toxicity.

The logical relationship leading to **thenalidine**-induced agranulocytosis is depicted in the following diagram.





Click to download full resolution via product page

Figure 3: Hypothesized Pathophysiological Pathways of Thenalidine-Induced Agranulocytosis.

#### Conclusion

Thenalidine serves as a significant case study in the history of pharmacovigilance. While it showed initial promise as an effective antihistamine for pruritic conditions, its severe and unpredictable risk of agranulocytosis led to its necessary withdrawal from the market. This historical example underscores the critical importance of robust post-marketing surveillance to identify rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials. For modern drug development, the story of **thenalidine** highlights the need for a thorough understanding of a drug's metabolic pathways and the potential for the formation of reactive metabolites that can lead to idiosyncratic toxicities. The lack of detailed, readily accessible data from the time also emphasizes the value of comprehensive and transparent reporting of all clinical and preclinical findings to inform future research and drug development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Modeling the Bioactivation and Subsequent Reactivity of Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New H1-receptor antagonists: clinical pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review: Drug-induced neutropenia--pathophysiology, clinical features, and management PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and clinical efficacy of terfenadine, a new H1-receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Clinical pharmacology of new histamine H1 receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Review: Drug-induced neutropenia--pathophysiology, clinical features, and management. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Thenalidine: A Historical and Technical Review of a Withdrawn Antihistamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682244#historical-context-of-thenalidine-s-development-and-withdrawal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com